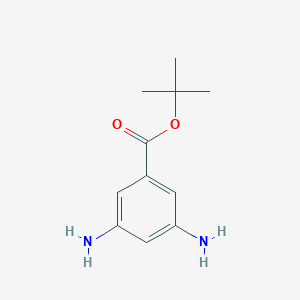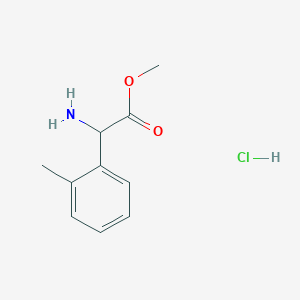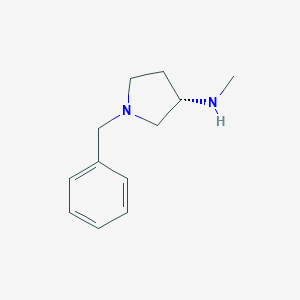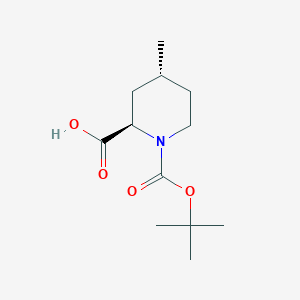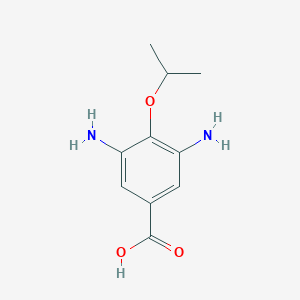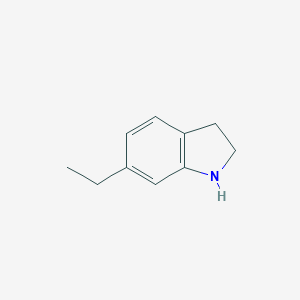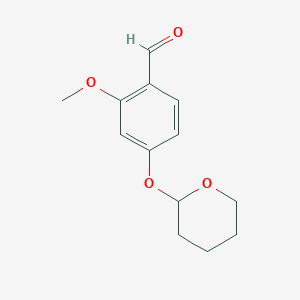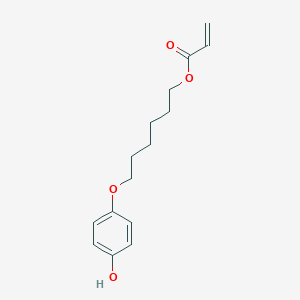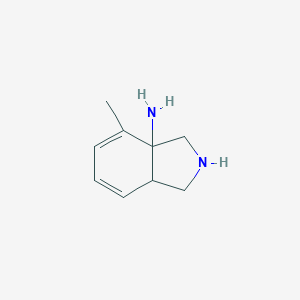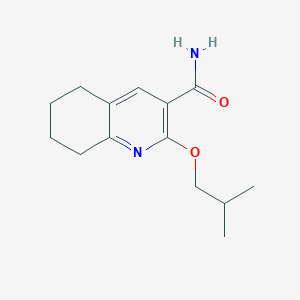
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound is also known as TAK-659 and is a kinase inhibitor that has been studied extensively for its therapeutic potential.
Mechanism Of Action
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- involves its ability to inhibit kinases. This inhibition results in the disruption of various cellular processes, leading to the potential therapeutic effects of this compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- have been studied in various in vitro and in vivo models. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- in lab experiments include its potential therapeutic effects and its ability to inhibit kinases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-. These include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective kinase inhibitors with improved therapeutic potential.
Synthesis Methods
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- involves a multi-step process that has been described in detail in scientific literature. The synthesis involves the use of various reagents and catalysts to produce the final product.
Scientific Research Applications
The scientific research application of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- has been focused on its potential therapeutic applications. This compound has been studied for its ability to inhibit kinases, which are enzymes that play a critical role in various cellular processes.
properties
CAS RN |
171011-10-2 |
|---|---|
Product Name |
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- |
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(2-methylpropoxy)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)8-18-14-11(13(15)17)7-10-5-3-4-6-12(10)16-14/h7,9H,3-6,8H2,1-2H3,(H2,15,17) |
InChI Key |
ISYGCRPSLLZAFQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C2CCCCC2=N1)C(=O)N |
Canonical SMILES |
CC(C)COC1=C(C=C2CCCCC2=N1)C(=O)N |
Other CAS RN |
171011-10-2 |
synonyms |
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



